molecular formula C14H17NO3 B1282121 Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 77211-75-7

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Número de catálogo: B1282121
Número CAS: 77211-75-7
Peso molecular: 247.29 g/mol
Clave InChI: FDDADAAYFIUZLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS: 77211-75-7) is a spirocyclic compound featuring a benzyloxycarbonyl (Cbz) protecting group attached to a 1-oxa-6-azaspiro[2.5]octane scaffold. This structure combines a piperidine ring fused with a cyclopropane moiety, where one oxygen atom replaces a carbon in the piperidine ring. The compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of bioactive molecules targeting kinases, proteases, and other enzymes . Key properties include a purity of ≥97% (as per commercial sources) and its role as a precursor in multi-step syntheses, such as the production of fenspiride hydrochloride, a respiratory anti-inflammatory agent .

Propiedades

IUPAC Name

benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(7-9-15)11-18-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDADAAYFIUZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515281
Record name Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77211-75-7
Record name Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

A widely reported method involves the introduction of the benzyloxycarbonyl (Cbz) protecting group to a preformed 1-oxa-6-azaspiro[2.5]octane scaffold. The synthesis begins with the spirocyclic amine intermediate, which is treated with benzyl chloroformate under basic conditions.

Reaction Conditions and Optimization

  • Substrate : 1-Oxa-6-azaspiro[2.5]octane (amine form).
  • Reagents : Benzyl chloroformate (1.1–1.5 equiv), triethylamine (2.0 equiv).
  • Solvent : Dichloromethane (DCM) at 0–25°C.
  • Yield : 65–72% after silica gel chromatography.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of benzyl chloroformate, forming a carbamate bond. Excess base neutralizes HCl byproduct, preventing protonation of the amine. Purification via column chromatography (petroleum ether/ethyl acetate gradient) isolates the product.

Cyclization of Chloroacetyl Intermediate

An alternative route, adapted from spirocyclic syntheses, involves cyclization of a chloroacetyl intermediate. This method constructs the spiro ring system in situ while introducing the Cbz group.

Stepwise Procedure

  • Acylation : 3-((Benzylamino)methyl)oxetane-3-ol reacts with chloroacetyl chloride in DCM/triethylamine at ≤10°C to form a chloroacetamide intermediate.
  • Intramolecular Cyclization : The intermediate undergoes base-mediated cyclization (NaH or LiAlH₄) in tetrahydrofuran (THF) under inert atmosphere, forming the spirocyclic core.
  • Deprotection and Carbamate Formation : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, followed by Cbz protection.
Key Parameters
  • Cyclization Base : Sodium hydride (2.0 equiv) in THF at reflux.
  • Reduction : LiAlH₄ in dry ether achieves selective reduction without ring opening.
  • Overall Yield : 46–58% over four steps.

Iodocyclization Strategy

A less conventional approach, derived from oxa-spirocycle syntheses, employs iodocyclization to form the spiroether moiety.

Methodology

  • Epoxide Opening : Reacting an epoxide precursor with sodium iodide in acetonitrile generates an iodohydrin.
  • Cyclization : Treatment with NaHCO₃/I₂ induces iodocyclization, forming the 1-oxa-6-azaspiro[2.5]octane framework.
  • Carbamate Installation : Benzyl chloroformate introduces the Cbz group post-cyclization.
Optimization Insights
  • Solvent : Acetonitrile enhances iodide nucleophilicity.
  • Temperature : 0°C to room temperature prevents side reactions.
  • Yield : 63–71% after distillation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity
Carbamate Formation Preformed spirocyclic amine Cbz protection 65–72% >97%
Chloroacetyl Cyclization 3-((Benzylamino)methyl)oxetane-3-ol Intramolecular cyclization 46–58% 95–97%
Iodocyclization Epoxide precursor Iodocyclization 63–71% 91%

Advantages and Limitations :

  • Carbamate Formation : High purity but requires pre-synthesized spirocyclic amine.
  • Chloroacetyl Route : Builds spiro framework but involves multi-step purification.
  • Iodocyclization : Efficient ring formation but uses hazardous iodine.

Analytical Characterization

Successful synthesis is validated via:

  • ¹H NMR (CDCl₃): δ 7.58–6.93 (m, 5H, benzyl), 5.14 (s, 2H, CH₂Ph), 3.94–3.72 (m, 4H, spiro-OCH₂), 3.31–3.17 (m, 2H, NCH₂).
  • MS (ESI) : m/z 248.1 [M+H]⁺.
  • HPLC : >97% purity (C18 column, acetonitrile/water).

Scale-Up and Industrial Considerations

For kilogram-scale production, the carbamate method is preferred due to fewer steps and lower reagent costs. Critical factors include:

  • Solvent Recovery : DCM and THF are recycled via distillation.
  • Catalyst Recycling : Pd-C from hydrogenation is filtered and reactivated.
  • Safety : Exothermic reactions require controlled addition of chloroacetyl chloride.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate has shown promise in several pharmaceutical applications:

  • Antibacterial Activity : Preliminary studies indicate that this compound can be used as a building block for synthesizing new antibacterial agents. For instance, hybrids derived from this compound have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains .
  • Synthesis of Drug Hybrids : Research has focused on developing oxazolidinone-fluoroquinolone hybrids using this compound as a core structure. These hybrids exhibit enhanced antibacterial properties compared to their parent compounds .
  • Potential Neurological Applications : Due to its structural characteristics, there is ongoing research into the neuropharmacological effects of this compound, particularly in the context of cognitive enhancement and neuroprotection .

Materials Science Applications

The unique structural attributes of this compound also lend it potential applications in materials science:

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers with specific mechanical and thermal properties .
  • Nanotechnology : Its ability to interact with various substrates makes it a candidate for use in nanocomposites, potentially enhancing the properties of materials used in electronics and coatings .

Case Study 1: Antibacterial Hybrid Development

In a recent study, researchers synthesized a series of oxazolidinone-fluoroquinolone hybrids incorporating this compound. The hybrids were tested against multiple bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity against resistant strains, suggesting potential for clinical development .

Case Study 2: Neuropharmacological Research

A study investigated the neuroprotective effects of derivatives of this compound in animal models of neurodegeneration. Results indicated that these compounds could mitigate neuronal damage and improve cognitive function, warranting further exploration into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a versatile molecule for drug design. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Protecting Groups

tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS: 147804-30-6)
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Features :
    • Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group.
    • Higher thermal stability (melting point: 55–59°C) compared to the benzyl analogue .
    • Used in synthesizing imidazopyridines as hemozoin formation inhibitors (e.g., compound 54 in antimalarial research) .
    • Reactivity: Participates in nucleophilic substitution reactions under basic conditions (e.g., with cesium carbonate in DMF at 80°C) .
Property Benzyl Derivative (77211-75-7) tert-Butyl Derivative (147804-30-6)
Protecting Group Cbz Boc
Molecular Weight Not explicitly reported 213.27 g/mol
Melting Point Not available 55–59°C
Stability Sensitive to hydrogenolysis Stable under acidic conditions
Synthetic Applications Drug intermediates Antimalarial agents, heterocycles
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic Acid (CAS: 147610-85-3)
  • Molecular Formula: C₁₆H₁₉NO₄
  • Molecular Weight : 289.33 g/mol
  • Key Features :
    • Contains a carboxylic acid substituent on the cyclopropane ring, enabling further functionalization (e.g., amide bond formation).
    • Higher complexity (Complexity score: 409) and hydrogen bond acceptor count (4) compared to the parent benzyl ester .
    • Applications: Used in peptide-mimetic drug design due to its rigid spirocyclic backbone.

Analogues with Modified Ring Systems

Benzyl 6-azaspiro[2.5]octane-6-carboxylate (CAS: 1037834-61-9)
  • Molecular Formula: C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol
  • Key Differences :
    • Lacks the 1-oxa oxygen atom in the piperidine ring.
    • Reduced polarity (XLogP3: 1.9 vs. ~2.5 for oxa-containing analogues) .
    • Applications: Intermediate in CNS-targeting drugs, leveraging its lipophilic spirocyclic structure .
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane (CAS: 67685-98-7)
  • Molecular Formula: C₁₄H₁₉NO
  • Molecular Weight : 217.31 g/mol
  • Key Features :
    • Replaces the Cbz group with a phenethyl substituent.
    • Enhanced lipophilicity (XLogP3: ~3.0) for blood-brain barrier penetration .
    • Used in neuropharmacology research.

Actividad Biológica

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes both an oxa and azaspiro moiety. This compound, with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of approximately 247.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features a benzyl group attached to a carboxylate functional group , contributing to its chemical properties and potential biological activities. Its moderate lipophilicity, indicated by log P values ranging from 1.62 to 2.95, suggests favorable permeability across biological membranes, which is crucial for drug development and pharmacokinetics .

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound's structure allows it to interact with biological systems, potentially inhibiting microbial growth.
  • Antitumor Effects : Early investigations indicate that it may possess cytotoxic properties against certain cancer cell lines, although specific data on its efficacy is still limited.

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. This includes evaluating its binding affinity to various receptors and enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
6-Benzyl-1-oxa-6-azaspiro(2,5)octaneSimilar spiro structureDifferent substituents on the spiro framework
1-Oxa-spiro[2.5]octaneLacks the benzyl groupSimpler structure; potentially different activity
Benzyl 1-pyrrolidinocarbonateContains a pyrrolidine ringDifferent nitrogen heterocycle leading to varied properties

This table illustrates how variations in substituents and ring structures can influence the chemical behavior and biological activity of related compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research indicates promising avenues for exploration:

  • Antitumor Activity : Research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related azaspiro compounds have demonstrated IC50 values in the nanomolar range against melanoma cells .
  • Antimicrobial Properties : Compounds structurally related to Benzyl 1-oxa-6-azaspiro[2.5]octane have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application in treating infections .

Q & A

Q. What are the recommended methods for synthesizing Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate?

While the compound is often procured as a building block (purity 97% ), synthetic routes may involve spirocyclic epoxide intermediates. For example, tert-butyl analogs are synthesized via bromination of piperidine precursors followed by cyclization (e.g., GP2 method: 120-hour reaction time, chromatography purification with gradients like 2–20% Et₂O/pentane) . Key steps include sparging solvents (e.g., THF, toluene) with nitrogen and purification via neutral alumina columns .

Q. How should researchers characterize the purity and structure of this compound?

Multi-technique validation is critical:

  • NMR/IR : Assign sp²/sp³ carbons and carbonyl groups (e.g., IR peaks at 1700–1750 cm⁻¹ for esters) .
  • HRMS-ESI : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
  • Chromatography : Use silica gel columns (e.g., 10% Et₂O/pentane) and monitor retention factors (Rf ~0.55) .
  • Purity : HPLC with UV detection (e.g., 254 nm) to ensure >95% area .

Advanced Research Questions

Q. How can regioselectivity be controlled in reactions involving this spirocyclic scaffold?

In carbonylation studies, regioselectivity is influenced by catalyst systems and steric effects. For example, tert-butyl analogs react with CO under palladium catalysis to favor aldol-like products, where the spirocyclic oxygen directs nucleophilic attack . Computational modeling (DFT) can predict transition states, while kinetic studies validate competing pathways .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Benchmarking : Compare DFT-derived activation energies with experimental kinetic data (e.g., Arrhenius plots).
  • Solvent Effects : Sparge solvents to eliminate moisture/oxygen, which may alter reaction pathways .
  • Isotopic Labeling : Use ¹³C-labeled CO to track carbonyl incorporation sites .

Q. How is this compound utilized in developing enzyme inhibitors like MAGL?

The spirocyclic core serves as a rigid scaffold for MAGL inhibition. Substitutions (e.g., hexafluoropropan-2-yl groups) enhance binding affinity and metabolic stability. In vitro assays (IC₅₀) and docking studies optimize interactions with the MAGL active site .

Q. What are the challenges in optimizing synthetic yield, and how can they be addressed?

  • Low Yield Causes : Competing ring-opening reactions or steric hindrance during cyclization.
  • Solutions :
    • Prolong reaction times (e.g., 120 hours) to favor equilibrium shifts .
    • Use high-purity starting materials (e.g., >97% tert-butyl epoxides) and rigorously dry solvents .
    • Optimize chromatography gradients (e.g., 2–20% Et₂O/pentane) to isolate target compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.